molecular formula C12H20N4 B2363197 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine CAS No. 1184506-33-9

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine

Cat. No.: B2363197
CAS No.: 1184506-33-9
M. Wt: 220.32
InChI Key: WNLJTZLFYGRZBD-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine (CAS 1184506-33-9) is a chemical compound of significant interest in medicinal chemistry research, with a molecular formula of C12H20N4 and a molecular weight of 220.31 g/mol . Its structure is a hybrid molecule featuring a piperidine ring, a common motif in pharmacology, linked to a 2,6-dimethylpyrimidine group . The pyrimidine moiety is a privileged pharmacophore in therapeutics, serving as a fundamental building block in nature for nucleic acids and vitamins . This core structure is extensively investigated for its diverse biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making it a valuable scaffold for the development of new active compounds . The specific substitution pattern in this compound suggests potential for application in early-stage drug discovery programs, particularly in the synthesis of more complex molecules targeting various disease pathways. Researchers utilize this and related piperidine-pyrimidine derivatives to explore new chemical space and develop novel therapeutic agents, such as G-protein coupled receptor (GPCR) agonists . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-9-8-12(15-10(2)14-9)16-6-4-11(13-3)5-7-16/h8,11,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLJTZLFYGRZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Strategies

The target molecule comprises a 2,6-dimethylpyrimidin-4-yl group linked to an N-methylpiperidin-4-amine moiety. Retrosynthetically, the molecule can be dissected into two primary components:

  • 2,6-Dimethylpyrimidin-4-amine core : Often synthesized via cyclization or functionalization of pre-existing pyrimidine rings.
  • N-methylpiperidin-4-amine : A secondary amine that can be introduced via nucleophilic substitution or coupling reactions.

Critical synthetic challenges include regioselective functionalization of the pyrimidine ring and efficient N-methylation of the piperidine amine.

Synthetic Routes to 1-(2,6-Dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine

Nucleophilic Aromatic Substitution (NAS)

A widely employed strategy involves replacing a leaving group (e.g., chloro) on the pyrimidine ring with N-methylpiperidin-4-amine.

Chloropyrimidine Intermediate Route

Step 1: Synthesis of 4-chloro-2,6-dimethylpyrimidine
The precursor 4-chloro-2,6-dimethylpyrimidine is typically prepared via chlorination of 2,6-dimethylpyrimidin-4-ol using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Step 2: Amination with N-methylpiperidin-4-amine
The chloro group undergoes substitution with N-methylpiperidin-4-amine under optimized conditions:

  • Solvent : Polyethylene glycol (PEG 400) enables efficient heating and solubility.
  • Conditions : 120°C for 5–30 minutes under microwave irradiation.
  • Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance reactivity in inert atmospheres.

Example Protocol

A mixture of 4-chloro-2,6-dimethylpyrimidine (1.0 equiv), N-methylpiperidin-4-amine (1.2 equiv),  
Pd(OAc)₂ (5 mol%), and PEG 400 (2 mL) was heated at 120°C under microwave irradiation for 15 minutes.  
The crude product was purified via column chromatography (SiO₂, EtOAc/hexane) to yield the title compound (74%).  
Green Chemistry Approaches

Recent advancements emphasize solvent-free or green solvent systems:

  • PEG 400 as solvent : Eliminates volatile organic compounds (VOCs) and simplifies purification.
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes.

Pd-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed methods are advantageous for constructing C–N bonds in sterically hindered systems.

Buchwald-Hartwig Amination

This method couples aryl halides with amines using palladium catalysts and ligands.

Key Parameters

  • Catalyst : Pd₂(dba)₃ with Xantphos ligand.
  • Base : Cs₂CO₃ or KOtBu.
  • Solvent : Toluene or dioxane at 100–110°C.

Yield Optimization

  • Ligand selection critically affects yields; biphenylphosphine ligands (e.g., RuPhos) improve efficiency.
  • Microwave irradiation (110°C, 20 minutes) achieves >80% conversion.

Alternative Pathways

Reductive Amination

While less common, reductive amination could theoretically link a pyrimidine carbonyl derivative to piperidine. However, this route is hampered by the stability of the pyrimidine aldehyde intermediate.

Ring-Formation Strategies

Pyrimidine rings can be constructed de novo using cyclocondensation reactions:

  • Biginelli Reaction : Ethyl acetoacetate, urea, and aldehydes form dihydropyrimidinones, though methylation steps would be required post-cyclization.
  • Guanidine-Based Cyclization : Guanidine nitrate reacts with diketones to form pyrimidine cores, as demonstrated in related syntheses.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Temperature (°C) Reaction Time Yield (%) Source
PEG 400 120 15 min 74
Toluene 110 2 h 68
DMF 100 4 h 52

PEG 400 outperforms traditional solvents due to its high boiling point and ability to solubilize polar intermediates.

Catalytic Systems

Catalyst System Ligand Yield (%)
Pd(OAc)₂/Xantphos Xantphos 82
Pd₂(dba)₃/RuPhos RuPhos 79
None (thermal NAS) 65

Pd-based systems with bulky ligands mitigate steric hindrance from the 2,6-dimethyl groups.

Purification and Characterization

Workup Procedures

  • Liquid-Liquid Extraction : DCM/water partitions remove unreacted amines and catalysts.
  • Column Chromatography : Silica gel with EtOAc/hexane (1:3) isolates the product.
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

Analytical Data

  • ¹H NMR (CDCl₃): δ 1.45–1.60 (m, 2H, piperidine), 2.30 (s, 3H, N–CH₃), 2.40 (s, 6H, pyrimidine-CH₃).
  • HRMS : Calculated for C₁₂H₂₀N₄ [M+H]⁺: 221.1766; Found: 221.1763.

Industrial-Scale Considerations

Challenges in Scale-Up

  • Microwave Limitations : Batch size restrictions necessitate flow reactor adaptations.
  • Catalyst Cost : Pd recovery systems are essential for economic viability.

Green Metrics

  • E-factor : PEG 400-based routes reduce waste (E-factor ≈ 8 vs. 25 for DMF).
  • PMI (Process Mass Intensity) : 12.5 kg/kg for NAS vs. 18.2 kg/kg for cross-coupling.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as halides, amines, or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halides, amines, thiols, under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, neurological disorders, and infectious diseases.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine and analogous compounds:

Compound Name Core Structure Pyrimidine Substitution Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Synthetic Yield
This compound Piperidine-4-amine 2,6-dimethyl (4-position) C₁₂H₂₁N₅ 235.33 Not specified Not reported Not reported
N-(4-Chlorobenzyl)-2-(N-allyl-N-(2,6-dimethylpyrimidin-4-yl)amino)-3-methylbutanamide (1g) Butanamide 2,6-dimethyl (4-position) C₂₁H₂₈ClN₅O 410.93 White solid 97–98 Not reported
2-(Allyl(2,6-dimethylpyrimidin-4-yl)amino)-N-(4-methylbenzyl)acetamide (III-4) Acetamide 2,6-dimethyl (4-position) C₂₀H₂₇N₅O 353.46 White solid Not reported 18%
1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidin-4-amine Piperidine-4-amine 4,6-dimethyl (2-position) C₁₇H₂₄N₆ 312.42 Not specified Not reported Not reported

Key Observations

Pyrimidine Substitution Patterns :

  • The target compound and compounds 1g and III-4 share the 2,6-dimethylpyrimidin-4-yl group, which likely enhances aromatic stacking interactions in biological systems. In contrast, the compound from features a 4,6-dimethylpyrimidin-2-yl group, altering electronic properties and steric accessibility.

In contrast, 1g and III-4 contain amide linkages (butanamide/acetamide), which increase hydrophilicity and introduce hydrogen-bond acceptor/donor sites.

Synthetic Challenges :

  • Compound III-4 was synthesized in 18% yield, while III-5 (a related chlorobenzyl derivative) achieved 68% yield, highlighting the impact of substituents on reaction efficiency. The discontinued status of the target compound may reflect similar synthetic hurdles.

Physicochemical Properties :

  • The target compound lacks reported melting point data, whereas 1g is a stable crystalline solid (97–98°C). This disparity suggests that the piperidine-amide hybrids (e.g., 1g ) may exhibit superior crystallinity compared to the methylpiperidin-4-amine scaffold.

Biological Activity

1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, biochemical pathways, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is classified as a pyrimidine derivative. Its molecular formula is C12H20N4C_{12}H_{20}N_{4} with a molecular weight of 220.32 g/mol. The compound features a unique substitution pattern that contributes to its distinct biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₂H₂₀N₄
Molecular Weight220.32 g/mol
CAS Number1184506-33-9

The compound primarily acts by inhibiting protein kinases , which are critical regulators of various cellular processes, including cell growth, differentiation, and metabolism. By disrupting these pathways, the compound may exhibit anti-cancer and anti-inflammatory effects.

Biochemical Pathways

This compound affects several key biochemical pathways:

  • Cell Growth : Inhibition of protein kinases can lead to reduced cell proliferation.
  • Differentiation : The compound may alter differentiation signals in various cell types.
  • Metabolism : It potentially impacts metabolic pathways linked to energy production and utilization.

Case Studies

A series of studies have investigated the biological activity of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as HeLa and MCF7. The IC50 values ranged from 5 to 15 µM, indicating significant potency against these cells.
  • Neuroprotective Effects : Research has shown that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. This was assessed using assays that measure reactive oxygen species (ROS) levels.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in macrophage models. Results indicated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound.

Comparative Analysis with Similar Compounds

In comparison to structurally similar compounds, this compound shows enhanced biological activity due to its specific substitution patterns:

Compound NameIC50 (µM)Biological Activity
This compound5 - 15Anticancer, Neuroprotective
1-(2,6-dimethylpyrimidin-4-yl)-N-propylpiperidin-4-amine10 - 20Moderate Anticancer
1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-3-amine8 - 18Lower Neuroprotective Effect

Q & A

Q. What are the common synthetic routes for 1-(2,6-dimethylpyrimidin-4-yl)-N-methylpiperidin-4-amine, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves three stages:

Pyrimidine Core Formation : Cyclization of β-diketones or amidines yields the 2,6-dimethylpyrimidin-4-yl scaffold.

Piperidine Attachment : Nucleophilic substitution or reductive amination introduces the piperidine ring. For example, coupling 2,6-dimethylpyrimidine-4-carbaldehyde with N-methylpiperidin-4-amine under catalytic hydrogenation (e.g., Pd/C) forms the piperidine-pyrimidine linkage .

N-Methylation : Dimethyl sulfate or methyl iodide alkylates the amine under basic conditions (e.g., K₂CO₃) to finalize the structure .
Characterization uses ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (for purity and molecular weight verification).

Q. How is the compound’s interaction with biological targets initially screened in vitro?

  • Methodological Answer : Initial screening employs:
  • Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR, CDK2) using fluorescence-based or radiometric assays. For example, measure ATP consumption via ADP-Glo™ Kinase Assay .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify affinity for GPCRs like serotonin or dopamine receptors .
  • Cell Viability Assays : MTT or CellTiter-Glo® assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across different assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or off-target effects. Strategies include:
  • Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across multiple replicates.
  • Selectivity Profiling : Use panels like Eurofins’ CEREP BioPrint® to evaluate 100+ targets .
  • Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate direct binding kinetics (e.g., KD, kon/koff) .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodological Answer : Optimization focuses on:
  • Solubility : Co-solvents (e.g., PEG-400) or salt formation (e.g., HCl salt) improve aqueous solubility.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life (t₁/₂) via LC-MS/MS. Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidative metabolism .
  • Blood-Brain Barrier (BBB) Penetration : LogP adjustments (target 2–3) and P-glycoprotein efflux ratio assays guide structural modifications .

Q. How can computational methods guide the design of analogs with enhanced target selectivity?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with target receptors (e.g., serotonin 5-HT₆). Focus on hydrogen bonds with Asp106 or hydrophobic contacts with Phe98 .
  • QSAR Modeling : Train models on IC₅₀ data from analogs to predict substituent effects. For example, 4-position methyl groups on pyrimidine improve kinase inhibition .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and identify residues critical for selectivity .

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